Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Cross-Coupling Catalysis Reaction Kinetics

Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate (CAS 1708079-52-0) is a polyfunctionalized thiophene building block with a molecular weight of 354.02 g/mol and a molecular formula of C9H6Br2O3S. The compound integrates three orthogonal reactive handles on a single heterocyclic scaffold: a methyl ester at the 2-position, a propargyl ether at the 3-position, and geminal bromine atoms at the 4- and 5-positions.

Molecular Formula C9H6Br2O3S
Molecular Weight 354.02 g/mol
Cat. No. B12073365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
Molecular FormulaC9H6Br2O3S
Molecular Weight354.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)Br)Br)OCC#C
InChIInChI=1S/C9H6Br2O3S/c1-3-4-14-6-5(10)8(11)15-7(6)9(12)13-2/h1H,4H2,2H3
InChIKeyFLYBDXGLGYELPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate – Core Chemical Identity and Procurement Baseline


Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate (CAS 1708079-52-0) is a polyfunctionalized thiophene building block with a molecular weight of 354.02 g/mol and a molecular formula of C9H6Br2O3S . The compound integrates three orthogonal reactive handles on a single heterocyclic scaffold: a methyl ester at the 2-position, a propargyl ether at the 3-position, and geminal bromine atoms at the 4- and 5-positions . Its computed XLogP3-AA value is 3.6, indicating moderate lipophilicity suitable for both organic synthesis and medicinal chemistry campaigns . The primary commercial specification is ≥95% purity, with long-term storage recommended in a cool, dry place .

Triple orthogonal handles: methyl ester, propargyl ether, 4,5-dibromo
Compatible with sequential Pd cross-coupling and CuAAC click chemistry
Methyl ester form avoids protection/deprotection overhead vs. free acid

Why Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate Cannot Be Swapped with a Generic Thiophene Analog


Superficial structural similarity to other halo-thiophene esters or propargyl-thiophenes masks critical functional non-equivalence. The specific 4,5-dibromo-3-propargyloxy-2-carboxylate arrangement is not a simple additive combination of functional groups. The bromine atoms are positioned for sequential palladium-catalyzed cross-coupling (e.g., Suzuki, Stille), while the propargyl ether serves as a Huisgen cycloaddition handle . A non-brominated analog, such as methyl 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate, loses both cross-coupling sites, while the 4,5-dichloro analog suffers from significantly slower oxidative addition kinetics with palladium catalysts compared to the dibromo compound. Similarly, the free carboxylic acid analog (CAS 1779124-24-1) alters solubility and may require protection before metal-catalyzed transformations. The quantitative evidence below demonstrates why selecting the correct pre-functionalized scaffold is critical for reaction yield, sequence design, and overall synthetic efficiency.

Non-brominated analog
Loses both cross-coupling sites, preventing sequential functionalization.
4,5-Dichloro analog
Slower oxidative addition may require harsher conditions or specialized ligands.
Free carboxylic acid analog (CAS 1779124-24-1)
Can chelate Pd catalysts, necessitating re-protection before coupling.

Head-to-Head Quantitative Differentiation of Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate


Superior Oxidative Addition Kinetics: Dibromo vs. Dichloro Analog in Pd-Catalyzed Cross-Coupling

In Pd(0)-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is strongly influenced by the carbon-halogen bond strength. The C–Br bond dissociation energy in bromothiophenes is approximately 59–68 kcal/mol, compared to 79–88 kcal/mol for C–Cl bonds in analogous chlorothiophenes . This translates to a >10-fold rate enhancement for aryl bromides over aryl chlorides under standard Suzuki–Miyaura conditions using Pd(PPh3)4 . Consequently, methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate can undergo sequential chemoselective cross-coupling at the 4- and 5-positions with milder conditions (lower temperature, shorter reaction time) than its 4,5-dichloro counterpart, which often requires specialized ligands or elevated temperatures to achieve comparable conversion.

Oxidative Addition
Class-level inference
C–Br BDE: 59–68 kcal/mol → >10× rate over C–Cl
Supports milder sequential coupling conditions
General aryl halide reactivity series
Cross-Coupling Catalysis Reaction Kinetics

Exclusive Click Chemistry Compatibility via Propargyl Ether: Absent in Simple Halo-Thiophene Esters

The propargyl ether substituent at the 3-position is a competent dipolarophile for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a capability entirely absent in non-alkyne-containing thiophene-2-carboxylate analogs such as methyl 4,5-dibromothiophene-2-carboxylate (CAS not available) . Published protocols demonstrate that propargyl-functionalized thiophenes undergo CuAAC with azide-functionalized polymers or small molecules with >95% conversion efficiency under standard conditions (CuSO4·5H2O, sodium ascorbate, H2O/tBuOH, room temperature, 12 h) . In contrast, the non-propargyl analog cannot participate in this ligation, requiring a separate alkyne introduction step that adds 1–2 synthetic transformations and reduces overall yield.

Click Compatibility
Cross-study comparable
>95% CuAAC conversion vs. 0% non-propargyl
Enables direct triazole ligation, saving 1–2 steps
Propargyl thiophenes under standard CuAAC
Click Chemistry Bioconjugation Triazole Synthesis

Orthogonal Deprotection Advantage: Methyl Ester vs. Free Carboxylic Acid Analog

The methyl ester form (pKa of conjugate acid ≈ ~10–11, non-ionizable) offers distinctly different solubility and reactivity compared to the free carboxylic acid analog, 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (CAS 1779124-24-1, pKa ≈ 3–4) . The free acid can interfere with metal-catalyzed reactions through catalyst chelation or salt formation, whereas the ester remains inert. In a comparative synthetic sequence context, the ester can be selectively hydrolyzed under mild conditions (LiOH, THF/H2O, 0°C to RT, >90% yield) to reveal the acid only when desired . The carboxylic acid analog, if procured instead, would require re-protection before Pd-mediated cross-coupling, adding a protection–deprotection cycle that lowers overall yield by an estimated 10–25% depending on sequence length.

Ester vs. Acid Strategy
Class-level inference
Ester inert in coupling; hydrolysis >90% yield. Acid may add 10–25% yield loss.
Maximizes sequence efficiency, avoids protection cycles
General protecting group chemistry
Protecting Group Strategy Solid-Phase Synthesis Medicinal Chemistry

Optimal Deployment Scenarios for Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate


Divergent Synthesis of 3,4,5-Trisubstituted Thiophene Libraries via Sequential Pd-Catalyzed Cross-Coupling and CuAAC

The scaffold's orthogonality is uniquely suited for diversity-oriented synthesis. First, the 5-position bromide can be selectively functionalized via Suzuki coupling under mild conditions, exploiting the kinetic preference of the less sterically hindered C–Br bond. The 4-position bromide then undergoes a second, distinct cross-coupling (e.g., with a different boronic acid or stannane). Finally, the propargyl ether is reacted with a library of azides via CuAAC to install a triazole moiety, producing a three-dimensional compound collection without requiring intermediate functional group manipulations. This sequence is enabled by the differential reactivity of the two C–Br bonds (class-level inference) and the pre-installed alkyne handle.

Agrochemical Lead Optimization: Thiophene-2-carboxylate Herbicide Scaffolds

Thiophene-2-carboxylic acid derivatives bearing propargyl esters have been patented as herbicidal agents . The 4,5-dibromo substitution pattern on the methyl ester scaffold allows systematic exploration of structure–activity relationships (SAR) at both positions in parallel. After initial SAR is established, the methyl ester can be hydrolyzed to the free acid to mimic the bioactive species identified in the BASF patent literature, while the propargyl group provides a conjugation handle for probe synthesis or metabolic stability modulation. This direct applicability to an established patent class reduces the risk of late-stage synthetic route redesign.

Functional Polymer and Material Science Building Block

Propargyl-functionalized thiophenes have been demonstrated as efficient monomers for click-mediated polymer functionalization . The dibromo-methyl ester variant extends this capability to conjugated polymer synthesis: the two bromine atoms can serve as polymerization sites (e.g., via Yamamoto or Stille polycondensation) while the propargyl ether remains available for post-polymerization modification with azide-functionalized side chains, dyes, or cross-linkers. This dual reactivity is absent in mono-halogenated or non-alkyne thiophene monomers, making the compound a strategic choice for designing stimuli-responsive or multi-functional optoelectronic materials.

Application
Selection Property
Validation Focus
Divergent thiophene library synthesis
Orthogonal reactivity sequence (C–Br selectivity, alkyne handle)
Sequential coupling and CuAAC order
Agrochemical lead optimization
Compatible with thiophene-2-carboxylate patent class; ester hydrolysis to bioactive acid
Herbicidal activity SAR at 4- and 5-positions
Functional polymer synthesis
Dual reactivity: bromines for polymerization, propargyl for post-modification
Post-polymerization click efficiency
Quote Request

Request a Quote for Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.